molecular formula C12H12BrNO2 B11838625 N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

Cat. No.: B11838625
M. Wt: 282.13 g/mol
InChI Key: RMOKDJGVZNRLOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide typically involves the reaction of 4-(2-bromoacetyl)aniline with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological activities .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H12BrNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16)

InChI Key

RMOKDJGVZNRLOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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